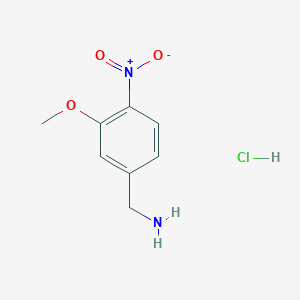
5-amino-1-benzyl-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-amino-1-benzyl-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various triazole derivatives and their synthesis, molecular structure, chemical reactions, and biological activities, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of various precursors. For example, the synthesis of 5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine, a related compound, was achieved through acetylation, dehydration, and ammonolysis steps . Similarly, benzamide-based 5-aminopyrazoles were prepared through reactions involving benzoyl isothiocyanate, malononitrile, alkyl halides, and hydrazine . These methods suggest that the synthesis of the compound may also involve multi-step reactions, possibly starting with a benzyl isothiocyanate and a chloro-fluorophenyl derivative.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, the structure of 5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine was assigned by single-crystal X-ray analysis , and the new benzamide-based 5-aminopyrazoles were characterized by mass spectroscopy, 1H NMR, IR, and X-ray analysis . These techniques would likely be used to confirm the molecular structure of "5-amino-1-benzyl-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide" as well.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including isomerization and cyclization. For example, 4-amino-3-benzyl-1,2,3-triazole and its derivatives were found to isomerize in hot, basic solutions to 4-benzylamino-1,2,3-triazole . This suggests that the compound of interest may also exhibit interesting reactivity under different conditions, which could be exploited for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting points, and ionization constants, are important for understanding their behavior in biological systems. The UV spectra and ionization constants of some triazole derivatives were reported, providing a basis for predicting the properties of similar compounds . Additionally, the biological evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives on cancer cell lines indicates that triazole derivatives can exhibit significant biological activities, which may also be true for the compound .
Applications De Recherche Scientifique
Amino-1,2,4-Triazoles in Fine Organic Synthesis
Amino-1,2,4-triazoles serve as fundamental raw materials in the industry of fine organic synthesis. Their applications span across the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. These derivatives also find use in creating analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids utilized in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
Patent Trends in Triazole Derivatives
Between 2008 and 2011, triazole derivatives saw a surge in patent filings, indicative of their importance in drug discovery. These compounds are noted for their broad range of biological activities, which has led to the development of new synthesis methods and biological evaluations for potential uses. This period highlighted the growing interest in triazole compounds' anti-inflammatory, antiplatelet, antimicrobial, antitumoral, antiviral properties, and their efficacy against neglected diseases (Ferreira et al., 2013).
Reactivity of Triazole-Thione Derivatives
The study of 1,2,4-triazole-3-thione derivatives reveals their high antioxidant and antiradical activity, comparing favorably with biogenic amino acids like cysteine. These compounds demonstrate promising chemical transformations, suggesting potential applications in pharmaceuticals and materials science (Kaplaushenko, 2019).
Biological Features of 1,2,4-Triazole Derivatives
The synthesis of biologically active derivatives among 1,2,4-triazoles has been a focal point of research, given their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This review consolidates various synthesis methods and biological properties, underscoring the therapeutic potential of 1,2,4-triazole derivatives (Ohloblina, 2022).
Synthesis Strategies for 1,2,4-Triazole Scaffolds
A comprehensive review on the synthesis strategies for 1,2,4-triazole-containing scaffolds highlights their significance in pharmaceuticals, showcasing various methodologies for developing new drug candidates. This emphasizes the continuous interest in 1,2,4-triazole scaffolds for drug discovery (Nasri et al., 2021).
Propriétés
IUPAC Name |
5-amino-1-benzyl-N-(3-chloro-4-fluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c17-12-8-11(6-7-13(12)18)20-16(24)14-15(19)23(22-21-14)9-10-4-2-1-3-5-10/h1-8H,9,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWBWPFIMDBJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-benzyl-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(3-methoxy-4-methylphenyl)methyl]-N-(oxan-3-yl)acetamide](/img/structure/B2553064.png)

![N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2553067.png)
![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2553068.png)
![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[5-(propan-2-yloxymethyl)furan-2-yl]methanone](/img/structure/B2553070.png)


![4-{[2,4-dioxo-1-[3-(trifluoromethyl)benzyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-propylcyclohexanecarboxamide](/img/structure/B2553077.png)

![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one](/img/structure/B2553080.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2553085.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2553087.png)